N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a fluorine atom at the ortho-position of the phenyl ring and a methyl group at the 1-position of the pyrazole core. This compound serves as a scaffold for drug discovery due to its modular structure, allowing modifications that influence pharmacological activity, solubility, and metabolic stability. The 2-fluorophenyl group enhances lipophilicity and may improve target binding through steric and electronic effects .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVGPVMPQJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1.1 Anti-inflammatory Applications
Research indicates that pyrazole derivatives, including N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, several studies have demonstrated that pyrazole compounds can reduce inflammation in animal models of arthritis and other inflammatory diseases by modulating the activity of COX enzymes and other inflammatory mediators .
Case Study:
A study by Nagarapu et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activities using the carrageenan-induced rat paw edema model. Some derivatives showed potent anti-inflammatory effects comparable to established drugs like ibuprofen .
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
1.2 Anticancer Potential
This compound has also been investigated for its anticancer properties. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Case Study:
In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, compounds with structural similarities to this compound have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells .
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| This compound | 0.08 | MCF-7 | |
| 3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide | 0.07 | Various |
Antiviral Applications
The antiviral potential of pyrazole derivatives has been explored, particularly against RNA viruses. The mechanism often involves inhibiting viral polymerases or other essential viral proteins.
Case Study:
Research has highlighted the effectiveness of pyrazole compounds as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases (RdRp). For example, a derivative similar to this compound exhibited potent antiviral activity against measles virus at low nanomolar concentrations .
Data Table: Antiviral Activity of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Insights
- Fluorine Position : Ortho-fluorination (as in the parent compound) balances lipophilicity and steric effects, while para-fluorination (e.g., 2,4-difluoro analog) enhances target affinity but reduces solubility .
- Trifluoromethyl Groups : Improve metabolic stability and electron withdrawal, critical for prolonged activity in enzyme inhibitors .
- Halogenation (Br/Cl) : Increases molecular weight and polarizability, favoring halogen bonding in receptor-ligand interactions .
Biological Activity
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been noted to inhibit pro-inflammatory cytokines and reduce swelling in animal models .
- Antimicrobial Activity : Some studies suggest that pyrazole compounds possess antimicrobial properties, potentially acting against bacterial and fungal strains .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Research indicates that certain pyrazole derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is mediated through the activation of specific caspases .
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, such as Aurora-A kinase, which is crucial for mitotic regulation .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in preclinical models:
- Anticancer Efficacy : In a study evaluating the anticancer potential of this compound, it was found to significantly reduce tumor growth in xenograft models with minimal toxicity observed at therapeutic doses. The study reported an IC50 value of approximately 0.39 µM against A549 cell lines .
- Anti-inflammatory Model : In a rat model of acute inflammation, treatment with the compound resulted in a substantial decrease in paw swelling and inflammatory markers compared to control groups. The effective dose was noted to be 10 mg/kg, demonstrating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.26 | |
| Anticancer | A549 | 0.39 | |
| Anti-inflammatory | Rat Model | 10 mg/kg |
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest leading to apoptosis |
| Kinase Inhibition | Inhibits Aurora-A kinase involved in cell division |
| Cytokine Inhibition | Reduces pro-inflammatory cytokines |
Q & A
Q. What are the key challenges in synthesizing N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can they be methodologically addressed?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, such as cyclocondensation of precursors (e.g., acetoacetate derivatives and fluorinated anilines) followed by functional group modifications. A major challenge is achieving regioselectivity during pyrazole ring formation, as competing pathways may yield undesired isomers . To address this, reaction conditions (e.g., solvent polarity, temperature) must be optimized. For example, using aprotic solvents like DMF at controlled temperatures (60–80°C) can favor the desired product . Purity validation via HPLC (≥95%) and structural confirmation via H/C NMR are critical .
Q. How can researchers overcome solubility limitations of this compound in aqueous systems for in vitro assays?
Low water solubility is a common issue for fluorinated pyrazoles due to their hydrophobic aromatic and trifluoromethyl groups . Strategies include:
- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations.
- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions without disrupting pharmacophore integrity .
- Micellar encapsulation : Employ surfactants like Tween-80 for cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
SAR studies should systematically modify:
- Fluorophenyl substituents : Vary halogen positions (e.g., 2- vs. 4-fluorophenyl) to assess steric/electronic effects on target binding .
- Pyrazole core : Replace the 1-methyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric hindrance .
- Carboxamide linker : Test bioisosteres like sulfonamides or urea derivatives .
Methodology : - Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or proteases) .
- In vitro assays : Prioritize derivatives with IC values <1 µM in enzyme inhibition assays .
Q. What analytical techniques are recommended to resolve contradictory data between in vitro and in vivo efficacy studies?
Discrepancies often arise due to metabolic instability or off-target effects. A tiered approach is advised:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites (LC-MS/MS) .
- Pharmacokinetic studies : Measure plasma half-life (t) and bioavailability in rodent models .
- Target engagement assays : Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. How can crystallographic data inform the design of more potent derivatives?
X-ray crystallography of the compound bound to its target (e.g., a protease active site) reveals critical interactions:
- Hydrogen bonding : The carboxamide group often forms H-bonds with backbone residues (e.g., Asp189 in trypsin-like proteases) .
- Fluorine interactions : The 2-fluorophenyl group may engage in orthogonal dipole-dipole interactions with hydrophobic pockets .
- Cavity occupancy : Adjust substituent size to fill unexplored subpockets (e.g., S1' or S2' subsites) .
Example : A derivative with a 4-fluorophenyl group showed 10× higher potency than the 2-fluoro analog due to better cavity fit in crystallographic models .
Methodological Guidelines
Q. What protocols are recommended for assessing purity and stability during long-term storage?
Q. How should researchers design dose-response experiments to evaluate toxicity thresholds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
